molecular formula C13H23N3O2S B7595324 N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

货号 B7595324
分子量: 285.41 g/mol
InChI 键: LPKPOEUIYJYCOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in patients suffering from osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors, which means that it selectively inhibits the COX-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain.

作用机制

Etoricoxib selectively inhibits the COX-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Etoricoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leading to a reduction in pain and inflammation. Etoricoxib has also been shown to inhibit the production of interleukin-1 beta, a pro-inflammatory cytokine that is involved in the pathogenesis of various inflammatory conditions.

实验室实验的优点和局限性

Etoricoxib has several advantages for laboratory experiments. It is a highly selective COX-2 inhibitor, which means that it has fewer side effects than non-selective N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamides. Etoricoxib is also available in various doses, making it easier to determine the optimal dose for a particular experiment. However, Etoricoxib has some limitations for laboratory experiments. It is a relatively expensive drug, which may limit its use in some experiments. Additionally, Etoricoxib has a relatively short half-life, which may require frequent dosing in some experiments.

未来方向

There are several future directions for research on Etoricoxib. One area of research is the potential use of Etoricoxib in the treatment of other inflammatory conditions such as psoriasis, inflammatory bowel disease, and Alzheimer's disease. Another area of research is the potential use of Etoricoxib in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, future research may focus on the development of new COX-2 inhibitors with improved efficacy and safety profiles.

合成方法

The synthesis of Etoricoxib involves a multi-step process that starts with the reaction of 3-ethylcyclohexanone with hydrazine hydrate to form 3-ethylcyclohexanone hydrazone. This is followed by the reaction of 3-ethylcyclohexanone hydrazone with methyl acetoacetate to form 3-ethyl-5-methylpyrazolone. The final step involves the reaction of 3-ethyl-5-methylpyrazolone with sulfuryl chloride to form Etoricoxib.

科学研究应用

Etoricoxib has been extensively studied for its anti-inflammatory and analgesic effects in various preclinical and clinical studies. It has been shown to be effective in reducing pain and inflammation in patients suffering from osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib has also been studied for its potential use in the treatment of other inflammatory conditions such as psoriasis, inflammatory bowel disease, and Alzheimer's disease.

属性

IUPAC Name

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-4-11-6-5-7-12(8-11)16-19(17,18)13-9(2)14-15-10(13)3/h11-12,16H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKPOEUIYJYCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)NS(=O)(=O)C2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。